7-Sulfanyl-1-indanone
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Overview
Description
7-Sulfanyl-1-indanone is an organic compound with the molecular formula C9H8OS It is a derivative of 1-indanone, featuring a sulfanyl group (-SH) at the 7th position of the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods
Industrial production of 7-Sulfanyl-1-indanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
7-Sulfanyl-1-indanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the indanone ring can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols and amines can react with the sulfanyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted indanone derivatives.
Scientific Research Applications
7-Sulfanyl-1-indanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Sulfanyl-1-indanone involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the indanone ring can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 7-Methylsulfanyl-1-indanone
- 7-Methylsulfonyl-1-indanone
- 4-Fluoro-7-hydroxy-3-methyl-1-indanone
- 4-Hydroxy-7-methyl-1-indanone
Uniqueness
7-Sulfanyl-1-indanone is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other indanone derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8OS |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
7-sulfanyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8OS/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,11H,4-5H2 |
InChI Key |
RIQCWHFEWFTCRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2S |
Origin of Product |
United States |
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